molecular formula C16H13NS B578899 1H,5H-Thiepino[3,4-D]carbazole CAS No. 161-45-5

1H,5H-Thiepino[3,4-D]carbazole

Cat. No.: B578899
CAS No.: 161-45-5
M. Wt: 251.347
InChI Key: LRTQOYXOVNYBQK-UHFFFAOYSA-N
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Description

1H,5H-Thiepino[3,4-D]carbazole is a heterocyclic compound featuring a carbazole core fused with a thiepine ring (a seven-membered sulfur-containing ring). The thiepine moiety introduces unique electronic and steric properties due to sulfur’s electronegativity and the ring’s conformational flexibility. Carbazole-based compounds are widely studied for their pharmacological and materials science applications, with variations in substituents and fused rings significantly influencing their reactivity and bioactivity .

Properties

CAS No.

161-45-5

Molecular Formula

C16H13NS

Molecular Weight

251.347

IUPAC Name

5-thia-12-azatetracyclo[9.7.0.01,7.013,18]octadeca-3,7,9,11,13,15,17-heptaene

InChI

InChI=1S/C16H13NS/c1-2-7-14-13(6-1)16-9-4-10-18-11-12(16)5-3-8-15(16)17-14/h1-8,10H,9,11H2

InChI Key

LRTQOYXOVNYBQK-UHFFFAOYSA-N

SMILES

C1C=CSCC2=CC=CC3=NC4=CC=CC=C4C231

Synonyms

1H,5H-Thiepino3,4-dcarbazole

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Carbazole Derivatives
Compound Name Core Structure Substituents/Fused Rings Key Spectral Data (NMR, UV)
1H,5H-Thiepino[3,4-D]carbazole Carbazole + thiepine Sulfur-containing 7-membered ring Not explicitly reported
3,6-Dimethyl-1-isopentenylcarbazole Carbazole 3,6-dimethyl; 1-isopentenyl ¹H NMR: δ 2.13 (H-3), 2.34 (H-6); UV confirms carbazole moiety
Methylene-bridged bis-carbazole Two carbazole units bridged Methylene (-CH₂-) linkage Synthesized via Vilsmeier-Haack reaction; low solubility noted
Carbazole-oxadiazine hybrids Carbazole + oxadiazine Hydrazone and oxadiazine rings ¹H NMR confirms hydrazone (-NHN=CH) and oxadiazine formation

Key Observations :

  • The thiepine fusion in 1H,5H-Thiepino[3,4-D]carbazole distinguishes it from alkyl-substituted carbazoles (e.g., 3,6-dimethyl-1-isopentenylcarbazole) and bridged systems (e.g., methylene-bridged bis-carbazole). Sulfur’s presence may enhance π-conjugation and alter redox properties compared to nitrogen- or oxygen-containing analogs .
  • Substituent positioning (e.g., 3,6-dimethyl groups) in carbazole derivatives significantly affects electronic transitions, as evidenced by UV maxima shifts .

Key Observations :

  • Thiepine-fused carbazoles may require specialized cyclization conditions, whereas alkyl-substituted carbazoles are often isolated from natural sources or synthesized via electrophilic substitution .
  • Bridged and hybrid carbazoles (e.g., oxadiazine derivatives) employ multi-step reactions, with yields influenced by substituent reactivity .
Table 3: Bioactivity Comparison
Compound Type Reported Bioactivity IC50/Activity Notes
1H,5H-Thiepino[3,4-D]carbazole Not explicitly reported Potential inferred from sulfur’s role in antitumor agents
Triazole-thiadiazole hybrids Antitumor (HepG2, MCF-7) IC50 = 1.19–3.4 µM
Carbazole-oxadiazine hybrids Not explicitly tested Structural analogs show anti-inflammatory activity
3,6-Dimethyl-1-isopentenylcarbazole Not reported Carbazole alkaloids often exhibit antimicrobial properties

Key Observations :

  • Sulfur-containing heterocycles (e.g., thiadiazoles) demonstrate potent antitumor activity, suggesting 1H,5H-Thiepino[3,4-D]carbazole may share similar mechanisms .
  • Carbazole derivatives with electron-withdrawing groups (e.g., nitro) or hybrid frameworks (e.g., triazoles) show enhanced bioactivity due to improved binding affinity .

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